molecular formula C10H4Cl4 B13801809 1,4,6,7-Tetrachloronaphthalene CAS No. 55720-43-9

1,4,6,7-Tetrachloronaphthalene

Cat. No.: B13801809
CAS No.: 55720-43-9
M. Wt: 265.9 g/mol
InChI Key: VJZRCIYSYVGDMU-UHFFFAOYSA-N
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Description

1,4,6,7-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of four chlorine atoms at the 1, 4, 6, and 7 positions on the naphthalene ring. This compound belongs to the class of polychlorinated naphthalenes, which are known for their persistence in the environment and potential toxicological effects .

Preparation Methods

1,4,6,7-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves treating naphthalene with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process. The degree of chlorination can be controlled by adjusting the reaction time, temperature, and the amount of chlorine used .

Industrial production methods for polychlorinated naphthalenes, including this compound, often involve similar chlorination processes. These methods are designed to produce mixtures of polychlorinated naphthalenes with varying degrees of chlorination .

Chemical Reactions Analysis

1,4,6,7-Tetrachloronaphthalene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated naphthoquinones, while substitution reactions can produce various chlorinated derivatives .

Mechanism of Action

The mechanism of action of 1,4,6,7-Tetrachloronaphthalene involves its interaction with various molecular targets and pathways. One of the primary concerns is its potential endocrine-disrupting effects. Studies have shown that certain polychlorinated naphthalenes, including this compound, can act as antagonists to thyroid hormone receptors. This interaction can disrupt normal thyroid hormone signaling, leading to adverse effects on growth, development, and metabolism .

Comparison with Similar Compounds

1,4,6,7-Tetrachloronaphthalene can be compared with other polychlorinated naphthalenes, such as:

  • 1,2,3,4-Tetrachloronaphthalene
  • 1,2,4,5-Tetrachloronaphthalene
  • 1,2,3,5-Tetrachloronaphthalene

These compounds share similar structural features but differ in the positions of the chlorine atoms. The unique arrangement of chlorine atoms in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

1,4,6,7-tetrachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-7-1-2-8(12)6-4-10(14)9(13)3-5(6)7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZRCIYSYVGDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C(=CC2=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204269
Record name 1,4,6,7-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55720-43-9
Record name Naphthalene, 1,4,6,7-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,6,7-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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